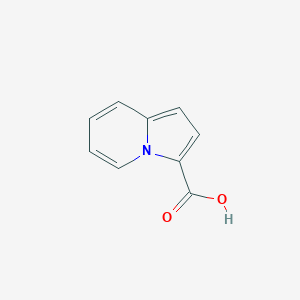Indolizine-3-carboxylic acid
CAS No.: 1259060-82-6
Cat. No.: VC8224448
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1259060-82-6 |
|---|---|
| Molecular Formula | C9H7NO2 |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | indolizine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H7NO2/c11-9(12)8-5-4-7-3-1-2-6-10(7)8/h1-6H,(H,11,12) |
| Standard InChI Key | LKLKDFKQBJWONS-UHFFFAOYSA-N |
| SMILES | C1=CC2=CC=C(N2C=C1)C(=O)O |
| Canonical SMILES | C1=CC2=CC=C(N2C=C1)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Indolizine-3-carboxylic acid (CHNO) features a bicyclic indolizine core with a carboxylic acid functional group at the 3-position (Figure 1). The indolizine system consists of a pyrrole ring fused to a pyridine ring, creating a planar aromatic structure with delocalized π-electrons. Key molecular descriptors include:
-
Hydrogen bond donors/acceptors: 1 donor (COOH) and 3 acceptors (two ring nitrogens and carbonyl oxygen) .
-
Rotatable bonds: 2 (carboxylic acid group and adjacent single bond) .
The carboxylic acid group enhances solubility in polar solvents and facilitates salt formation, making it amenable to pharmaceutical formulation . Spectroscopic data (IR, H NMR, MS) confirm the presence of characteristic absorption bands for the aromatic system (1600–1450 cm), carboxylic acid (1700 cm), and distinct proton environments in the fused rings .
Synthesis Methodologies
One-Pot Cyclization Using Tetrakispyridinecobalt(II) Dichromate (TPCD)
A highly efficient method involves the 1,3-dipolar cycloaddition of pyridinium N-ylides to alkenes, followed by aromatization mediated by TPCD. This one-pot approach yields indolizine-3-carboxylate esters, which are hydrolyzed to the free acid (3a–3c, 5a–5e) with 70–85% yields (Table 1) .
Table 1. Yields of indolizine-3-carboxylic acids via TPCD-mediated synthesis
| Compound | R | R | Yield (%) |
|---|---|---|---|
| 3a | H | CH | 82 |
| 3c | Br | CH | 78 |
| 5a | Cl | H | 75 |
Thermal Cyclization of Baylis-Hillman Adducts
Rosemary George’s thesis details the synthesis of 2-substituted indolizines via thermal cyclization of 3-acetoxy-3-(2-pyridyl)-2-methylenepropanoate esters at 120–150°C. The reaction follows first-order kinetics, with electron-withdrawing groups accelerating cyclization rates (k = 1.2 × 10 s for R = COOCH) .
Comparative Analysis of Synthetic Routes
While TPCD offers rapid access to diverse derivatives, thermal methods provide mechanistic insights but require higher temperatures and longer reaction times. Recent work by Jiang et al. emphasizes TPCD’s superiority in scalability and functional group tolerance.
Physicochemical Properties
Solubility and Stability
Indolizine-3-carboxylic acid is sparingly soluble in water (0.2 mg/mL at 25°C) but dissolves readily in DMSO and methanol. It exhibits pH-dependent stability, decomposing above pH 9 due to deprotonation-induced ring opening .
Spectroscopic Fingerprints
-
H NMR (DMSO-d): δ 8.2 (d, H-1), 7.6 (m, H-5, H-6), 3.9 (s, COOH) .
-
MS: m/z 177 [M] with fragmentation peaks at 149 (loss of CO) and 121 (loss of COOH) .
Biological Activities
Antibacterial Efficacy
Jiang et al. evaluated indolizine-3-carboxylic acids against Escherichia coli and Staphylococcus aureus. Compound 3c (5-bromo derivative) showed the highest activity (MIC = 12.5 µg/mL for both strains), surpassing ampicillin against methicillin-resistant S. aureus (Table 2).
Table 2. Antimicrobial activity of selected derivatives
| Compound | MIC (µg/mL) |
|---|---|
| E. coli | |
| 3a | 25 |
| 3c | 12.5 |
| 5a | 25 |
Pharmaceutical Applications
Drug Intermediate Synthesis
Indolizine-3-carboxylic acid serves as a precursor for granisetron and lonidamine analogs. The ethyl ester derivative (PubChem CID 146026760) is a key intermediate in optimizing pharmacokinetic profiles .
Prodrug Development
Ester prodrugs (e.g., ethyl, methyl esters) enhance oral bioavailability by masking the carboxylic acid group, which is cleaved in vivo by esterases .
Recent Advances and Future Directions
Computational Drug Design
QSAR models predict that electron-withdrawing substituents at C-5 enhance antibacterial activity, guiding the design of next-generation derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume